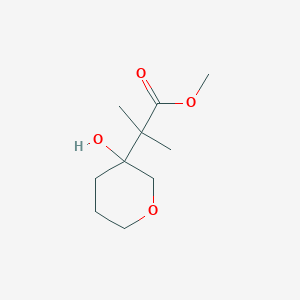

Methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate

Description

Methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate is a branched ester compound characterized by a central 2-methylpropanoate backbone substituted with a 3-hydroxyoxan-3-yl group.

Properties

Molecular Formula |

C10H18O4 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate |

InChI |

InChI=1S/C10H18O4/c1-9(2,8(11)13-3)10(12)5-4-6-14-7-10/h12H,4-7H2,1-3H3 |

InChI Key |

FYZHJPGHQHFUJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)C1(CCCOC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate typically involves the esterification of 3-hydroxyoxane-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyoxane ring and ester group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of Methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate and related compounds:

Key Observations:

- Substituent Effects: The 3-hydroxyoxan-3-yl group in the target compound likely enhances hydrophilicity compared to non-polar substituents like chlorophenyl (212.67 g/mol, ) or trifluoromethyl groups (Compound 315, ).

- Physical State : Esters with aromatic substituents (e.g., 3-chlorophenyl) may exist as solids, while those with flexible aliphatic chains (e.g., hydroxyoxane) are more likely to be oils .

Functional and Application Differences

- Hydroxyoxane Substituent : The hydroxyl group in the target compound may improve water solubility, making it suitable for hydrophilic drug formulations.

- Chlorophenyl Analogs: Higher lipophilicity (e.g., Methyl 2-(3-chlorophenyl)-2-methylpropanoate, ) could favor membrane penetration, useful in CNS-targeting pharmaceuticals.

- Trifluoromethyl/Methoxyphenyl Derivatives : Electron-withdrawing groups (e.g., in Compound 315, ) may enhance metabolic stability in drug candidates.

Analytical Data Comparisons

- LCMS/HPLC : The difluorobenzyl spirocyclic ester (Reference Example 102, ) showed an LCMS m/z 403 [M+H]<sup>+</sup> and HPLC retention time of 0.97 minutes, indicating moderate polarity.

- Chlorophenyl Ester: No analytical data provided, but its higher molecular weight (212.67 g/mol) suggests distinct chromatographic behavior compared to the hydroxyoxane analog.

Biological Activity

Methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate is a chemical compound characterized by its unique structural features, including a methyl ester functional group and a hydroxyl group attached to a five-membered oxane ring. With a molecular formula of CHO and a molecular weight of approximately 202.25 g/mol, this compound has garnered interest due to its potential biological activities, although specific data regarding its effects are still emerging.

Structural Characteristics

The compound's structure can be described as follows:

- Functional Groups : Methyl ester and hydroxyl groups.

- Ring Structure : A five-membered oxane ring contributes to its chemical properties.

This structural configuration may influence its interaction with biological systems, potentially leading to various pharmacological effects.

Antimicrobial Properties

Many esters, including those structurally related to this compound, have demonstrated effectiveness against bacteria and fungi. For instance, compounds with similar functional groups have shown antimicrobial activity, suggesting that this compound may possess similar properties.

| Compound Name | Antimicrobial Activity | Reference |

|---|---|---|

| Methyl 3-hydroxybutanoate | Effective against various bacterial strains | |

| Ethyl 4-hydroxybutanoate | Exhibits antifungal properties |

Anti-inflammatory Effects

Esters are often investigated for their anti-inflammatory effects. Although specific studies on this compound are lacking, related compounds have been noted for their ability to reduce inflammation in various biological models.

Case Study: Related Compounds

Research on structurally similar compounds provides insights into the possible biological activities of this compound. For example, methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate was tested for growth inhibition against tumor cell lines using the MTT assay, revealing significant antitumoral activity. This suggests that similar structural features may confer comparable biological activities .

Preliminary Research Findings

Preliminary findings indicate that compounds with oxane rings and hydroxyl functionalities often exhibit diverse biological activities:

- Antitumoral Activity : Some esters have shown growth inhibition in cancer cell lines.

- Antioxidative Properties : Related compounds have been identified as having antioxidative capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.